Cas no 2165832-48-2 (methyl (2S)-2-amino-3-(difluoromethoxy)propanoate)

methyl (2S)-2-amino-3-(difluoromethoxy)propanoate 化学的及び物理的性質
名前と識別子
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- methyl (2S)-2-amino-3-(difluoromethoxy)propanoate
- 2165832-48-2
- EN300-190740
-
- インチ: 1S/C5H9F2NO3/c1-10-4(9)3(8)2-11-5(6)7/h3,5H,2,8H2,1H3/t3-/m0/s1
- InChIKey: LPLMTFSUVULXEB-VKHMYHEASA-N
- ほほえんだ: FC(OC[C@@H](C(=O)OC)N)F
計算された属性
- せいみつぶんしりょう: 169.05504947g/mol
- どういたいしつりょう: 169.05504947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 61.6Ų
methyl (2S)-2-amino-3-(difluoromethoxy)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-190740-2.5g |
methyl (2S)-2-amino-3-(difluoromethoxy)propanoate |
2165832-48-2 | 2.5g |
$4932.0 | 2023-09-18 | ||
Enamine | EN300-190740-1g |
methyl (2S)-2-amino-3-(difluoromethoxy)propanoate |
2165832-48-2 | 1g |
$2516.0 | 2023-09-18 | ||
Enamine | EN300-190740-0.5g |
methyl (2S)-2-amino-3-(difluoromethoxy)propanoate |
2165832-48-2 | 0.5g |
$2415.0 | 2023-09-18 | ||
Enamine | EN300-190740-5.0g |
methyl (2S)-2-amino-3-(difluoromethoxy)propanoate |
2165832-48-2 | 5g |
$7297.0 | 2023-06-01 | ||
Enamine | EN300-190740-10.0g |
methyl (2S)-2-amino-3-(difluoromethoxy)propanoate |
2165832-48-2 | 10g |
$10823.0 | 2023-06-01 | ||
Enamine | EN300-190740-0.1g |
methyl (2S)-2-amino-3-(difluoromethoxy)propanoate |
2165832-48-2 | 0.1g |
$2213.0 | 2023-09-18 | ||
Enamine | EN300-190740-10g |
methyl (2S)-2-amino-3-(difluoromethoxy)propanoate |
2165832-48-2 | 10g |
$10823.0 | 2023-09-18 | ||
Enamine | EN300-190740-0.05g |
methyl (2S)-2-amino-3-(difluoromethoxy)propanoate |
2165832-48-2 | 0.05g |
$2113.0 | 2023-09-18 | ||
Enamine | EN300-190740-1.0g |
methyl (2S)-2-amino-3-(difluoromethoxy)propanoate |
2165832-48-2 | 1g |
$2516.0 | 2023-06-01 | ||
Enamine | EN300-190740-0.25g |
methyl (2S)-2-amino-3-(difluoromethoxy)propanoate |
2165832-48-2 | 0.25g |
$2314.0 | 2023-09-18 |
methyl (2S)-2-amino-3-(difluoromethoxy)propanoate 関連文献
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
methyl (2S)-2-amino-3-(difluoromethoxy)propanoateに関する追加情報
Introduction to Methyl (2S)-2-Amino-3-(Difluoromethoxy)Propanoate (CAS No. 2165832-48-2)
Methyl (2S)-2-amino-3-(difluoromethoxy)propanoate, with the CAS registry number 2165832-48-2, is a chiral compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and applications. The molecule consists of a propanoate backbone with a methyl ester group, an amino group at the second carbon, and a difluoromethoxy substituent at the third carbon. These structural features make it a versatile compound with potential applications in drug design and synthesis.
The stereochemistry of methyl (2S)-2-amino-3-(difluoromethoxy)propanoate is particularly important due to its influence on the compound's physical and chemical properties. The (2S) configuration refers to the spatial arrangement of the substituents around the second carbon atom, which is critical for determining the compound's interactions with biological systems. Recent studies have highlighted the importance of stereochemistry in drug design, as it can significantly impact the efficacy and safety of pharmaceutical agents. This compound serves as a valuable model for exploring the relationship between stereochemistry and biological activity.
One of the key areas of research involving methyl (2S)-2-amino-3-(difluoromethoxy)propanoate is its application in asymmetric synthesis. Asymmetric synthesis is a method used to produce chiral compounds in high enantiomeric excess, which is essential for drug development. The presence of both an amino group and a difluoromethoxy group in this compound makes it an ideal substrate for studying catalytic asymmetric reactions. Researchers have utilized this compound to develop novel catalysts that can selectively produce enantiomerically enriched products, advancing the field of enantioselective catalysis.
In addition to its role in asymmetric synthesis, methyl (2S)-2-amino-3-(difluoromethoxy)propanoate has been explored for its potential as a building block in medicinal chemistry. The amino group and ester functionality provide opportunities for further functionalization, enabling the creation of complex molecular architectures. For instance, this compound can be used as a precursor for synthesizing peptide derivatives or other bioactive molecules. Recent advancements in click chemistry have further expanded its utility, allowing for rapid and efficient construction of diverse chemical libraries.
The physical properties of methyl (2S)-2-amino-3-(difluoromethoxy)propanoate also make it an interesting subject for materials science research. Its ability to form stable crystalline structures has been investigated for applications in crystal engineering and drug delivery systems. By understanding the intermolecular interactions within these crystals, scientists can design materials with tailored properties for specific applications.
From a pharmacological perspective, methyl (2S)-2-amino-3-(difluoromethoxy)propanoate has shown promise as a potential lead compound for drug discovery. Its unique combination of functional groups allows it to interact with various biological targets, including enzymes and receptors. Recent studies have focused on its ability to modulate cellular signaling pathways, making it a candidate for treating diseases such as cancer and neurodegenerative disorders.
In conclusion, methyl (2S)-2-amino-3-(difluoromethoxy)propanoate (CAS No. 2165832-48-2) is a multifaceted compound with significant implications across multiple disciplines. Its chiral nature, functional groups, and physical properties make it an invaluable tool in organic synthesis, pharmacology, and materials science. As research continues to uncover new applications and insights into this compound's behavior, its role in advancing scientific knowledge and technological innovation will undoubtedly grow.
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